molecular formula C16H21N3OS B2608155 N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide CAS No. 212074-60-7

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Numéro de catalogue B2608155
Numéro CAS: 212074-60-7
Poids moléculaire: 303.42
Clé InChI: SEBHNTDAWYDYBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Applications De Recherche Scientifique

Antidepressant Effects

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, as part of the broader category of NMDA receptor antagonists, has been studied for its potential antidepressant effects. Research has shown that subanesthetic doses of ketamine, a related NMDA receptor antagonist, can significantly improve depressive symptoms within 72 hours after administration. This highlights a potential role for NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).

Impact on Cognitive Function

Studies have also explored the impact of NMDA receptor antagonists on cognitive functions. Ketamine, for example, has been found to impair episodic memory and procedural learning without affecting aspects of executive functioning. These findings suggest a selective pattern of impairments to memory systems that are crucial for understanding the cognitive side effects of such compounds (Morgan et al., 2004).

Effects on Sensory Perception and Psychotic Symptoms

Another area of research has focused on the effects of NMDA receptor antagonists on sensory perception and the induction of psychotic symptoms. It has been demonstrated that ketamine can alter sensory perception, including pain perception, and induce schizophrenia-like symptoms in healthy volunteers. These effects are dose-dependent and highlight the complex interactions between NMDA receptor antagonists and sensory as well as perceptual processes (Øye et al., 1992).

Potential for Addiction and Misuse

While investigating therapeutic applications, researchers have also highlighted the potential for addiction and misuse associated with NMDA receptor antagonists. Studies have shown that ketamine can impair response inhibition and is positively reinforcing in healthy volunteers, suggesting a risk for abuse. These findings are crucial for evaluating the safety profile of related compounds, including N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide, when considering their potential therapeutic use (Morgan et al., 2003).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Orientations Futures

This would involve a discussion of potential future research directions or applications for the compound.


I hope this general approach is helpful. If you have specific questions about a different compound, feel free to ask!


Propriétés

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-4-12(2)13-5-7-14(8-6-13)18-15(20)11-21-16-17-9-10-19(16)3/h5-10,12H,4,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBHNTDAWYDYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.